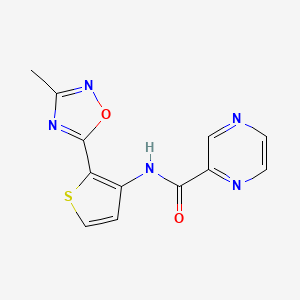

N-(2-(3-甲基-1,2,4-噁二唑-5-基)噻吩-3-基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This process usually occurs in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The reactions of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .科学研究应用

抗分枝桿菌活性

研究重點介紹了合成具有取代等排體(包括噁二唑環)的吡嗪衍生物以獲得抗分枝桿菌活性。這些化合物對結核分枝桿菌表現出一系列活性,其中一些化合物的效力是吡嗪酰胺的 16 倍。這表明它們有可能作為結核病治療的候選藥物或作為開發新的抗分枝桿菌藥物的支架 (Gezginci, Martin, & Franzblau, 1998).

抗癌活性

已經研究了新的 5-氨基吡唑和吡唑並 [1,5-a] 嘧啶衍生物的細胞毒性,揭示了它們對艾氏腹水癌 (EAC) 細胞的潛在體外活性。這為進一步探索這些化合物的抗癌特性打開了途徑,可能導致開發新的治療藥物 (Hassan, Hafez, & Osman, 2014).

結核抑制作用

吡嗪衍生物的合成也因其結核抑制作用而受到探索,這些化合物在體外表現出低活性。儘管活性水平適中,但這些發現有助於更廣泛地尋找針對結核病的新治療方法 (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2006).

抗菌和抗真菌活性

已經合成並測試了新型化合物,以了解它們的抗菌和抗真菌活性,證明了它們對金黃色葡萄球菌、肺炎克雷伯菌、大腸桿菌、白色念珠菌和黑曲霉等各種菌株的有效性。這些發現表明它們有可能用於開發新的抗菌藥物 (Senthilkumar, Umarani, & Satheesh, 2021).

作用机制

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, they have shown to have effects on the pathways related to nematocidal, anti-fungal, and antibacterial activities .

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Action Environment

The environmental conditions can significantly impact the effectiveness of 1,2,4-oxadiazole derivatives .

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

生化分析

Biochemical Properties

Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Some oxadiazole derivatives have been found to induce antiproliferative effects in a dose- and time-dependent manner . They have also been found to induce apoptosis and decrease the phosphorylation of certain signaling pathway proteins in cells . These findings suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some oxadiazole derivatives have been found to interact with the hydrophobic region of certain proteins . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

Some oxadiazole derivatives have been found to induce certain effects in a time-dependent manner . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar temporal effects, including changes in its effects over time, its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some oxadiazole derivatives have been found to exhibit dose-dependent effects . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar dosage-dependent effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Oxadiazole derivatives are known to interact with various enzymes and cofactors , suggesting that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be involved in similar metabolic pathways.

Transport and Distribution

Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide interacts with various transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.

Subcellular Localization

Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

属性

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-7-15-12(19-17-7)10-8(2-5-20-10)16-11(18)9-6-13-3-4-14-9/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDCDKUCFCDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)

![3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2437651.png)

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)

![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)